

The Role of TRAP1 in Cancer Metabolism: A Technical Guide

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Abstract

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial member of the Heat Shock Protein 90 (HSP90) family, has emerged as a critical regulator of metabolic reprogramming in cancer.[1][2] Its expression and function are highly context-dependent, exhibiting both oncogenic and tumor-suppressive roles across different malignancies.[1] This technical guide provides an in-depth analysis of TRAP1's multifaceted role in cancer metabolism, detailing its impact on oxidative phosphorylation and glycolysis, outlining key signaling pathways, and presenting detailed experimental protocols for its study. Quantitative data from various studies are summarized to offer a comparative perspective, and its potential as a therapeutic target is discussed.

Introduction: TRAP1, a Mitochondrial Chaperone with a Dual Identity

TRAP1 is predominantly localized within the mitochondrial matrix, where it functions as a molecular chaperone, ensuring protein quality control and maintaining mitochondrial integrity.[3] Unlike other HSP90 family members, TRAP1 plays a direct and pivotal role in cellular bioenergetics. Its expression is frequently dysregulated in cancer; it is overexpressed in malignancies such as glioblastoma, colorectal, breast, and prostate cancer, often correlating with drug resistance.[1] Conversely, TRAP1 is downregulated in other cancers like ovarian,

bladder, and renal cell carcinoma, where lower expression is paradoxically linked to worse prognoses.[1] This dual role underscores the complexity of its function, which appears to be intricately tied to the specific metabolic wiring of the tumor.[1]

The Metabolic Switch: TRAP1's Influence on OXPHOS and Glycolysis

TRAP1 is a central figure in the metabolic dichotomy between oxidative phosphorylation (OXPHOS) and aerobic glycolysis (the Warburg effect). Its primary mechanism involves the direct interaction with and modulation of key components of the electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.

Inhibition of Oxidative Phosphorylation

A substantial body of evidence points to TRAP1 as a negative regulator of mitochondrial respiration.[4] It achieves this by:

- **Inhibiting Succinate Dehydrogenase (SDH/Complex II):** TRAP1 directly binds to the SDHB subunit of Complex II, inhibiting its enzymatic activity.[1] This leads to a bottleneck in the TCA cycle and the electron transport chain.[1]
- **Downregulating Complex IV Activity:** TRAP1 indirectly inhibits Complex IV (Cytochrome c Oxidase) activity. This is mediated through its interaction with the mitochondrial tyrosine kinase c-Src.[5] TRAP1 binds to and maintains c-Src in an inactive state, preventing the c-Src-mediated phosphorylation and activation of ETC complexes.[6]

By suppressing OXPHOS, high levels of TRAP1 reduce the production of reactive oxygen species (ROS), thereby shielding cancer cells from oxidative stress and apoptosis.[6]

Promotion of Aerobic Glycolysis

The suppression of OXPHOS by TRAP1 often coincides with a metabolic shift towards glycolysis. This is not merely a compensatory mechanism but an active reprogramming of cellular metabolism. TRAP1 promotes the Warburg phenotype through several interconnected mechanisms:

- **HIF-1 α Stabilization:** The TRAP1-mediated inhibition of SDH leads to the accumulation of its substrate, succinate.^[5] Succinate acts as an oncometabolite, competitively inhibiting prolyl hydroxylases (PHDs), the enzymes responsible for marking the Hypoxia-Inducible Factor 1- α (HIF-1 α) for degradation.^[5] The resulting stabilization of HIF-1 α , even under normoxic conditions (a state known as pseudo-hypoxia), activates a broad transcriptional program that upregulates glycolytic enzymes and glucose transporters (e.g., GLUT1).^[5]
- **Regulation of Glycolytic Enzymes:** In colorectal cancer, TRAP1 has been shown to interact with and regulate the activity and stability of Phosphofructokinase-1 (PFK1), a key rate-limiting enzyme in glycolysis. This interaction enhances lactate production to compensate for reduced OXPHOS.^[7]

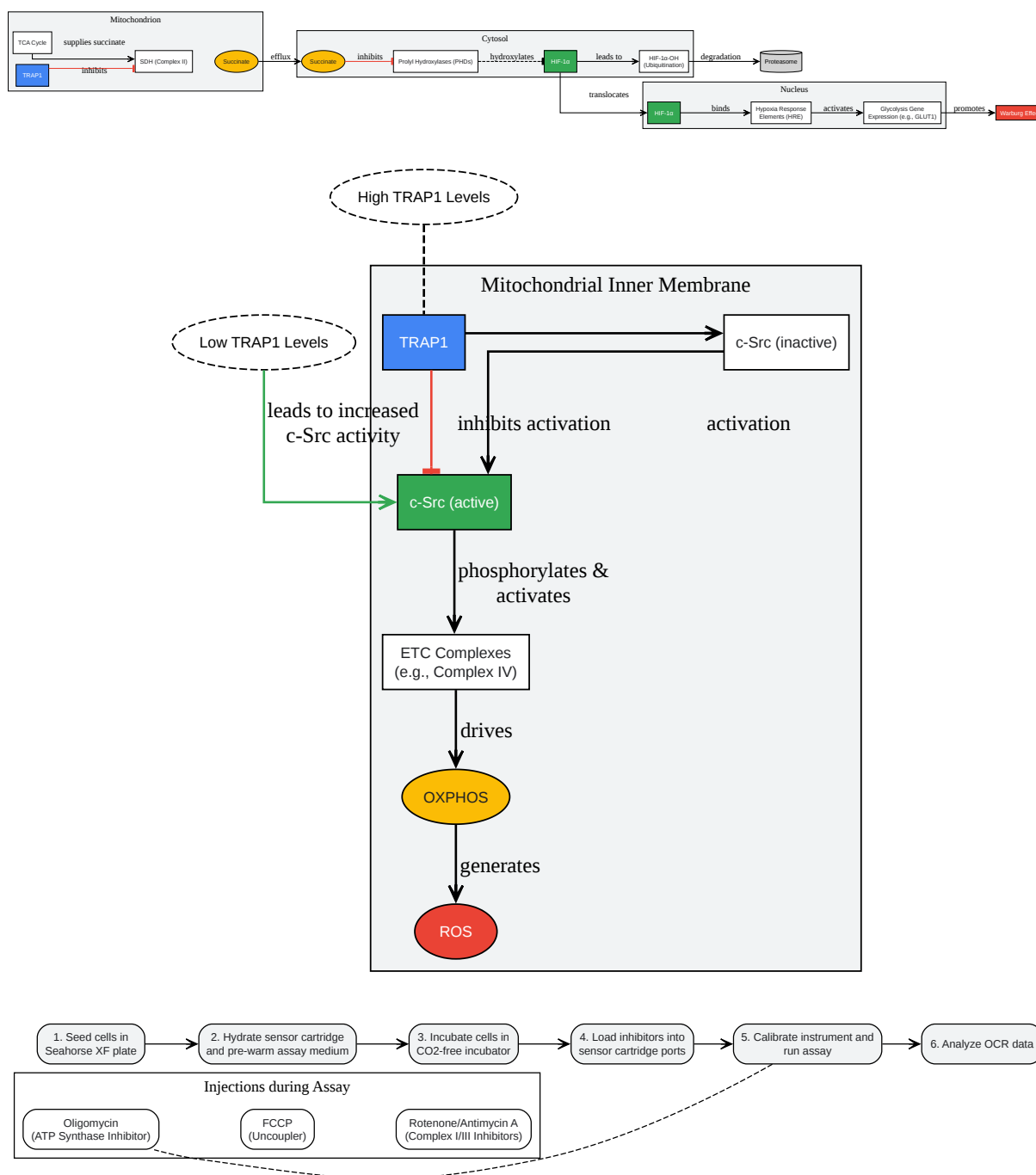
This metabolic rewiring provides cancer cells with the necessary building blocks for rapid proliferation and enhances their survival under the fluctuating oxygen and nutrient conditions typical of the tumor microenvironment.^[5]

Key Signaling Pathways Involving TRAP1

TRAP1's influence on cancer metabolism is orchestrated through its integration into critical signaling networks. Understanding these pathways is crucial for developing targeted therapeutic strategies.

The TRAP1-SDH-HIF-1 α Axis

This pathway is central to TRAP1's role in promoting the Warburg effect. High TRAP1 expression leads to the inhibition of SDH, causing succinate to accumulate. Succinate then inhibits PHDs, leading to the stabilization and activation of HIF-1 α . Activated HIF-1 α translocates to the nucleus and drives the expression of genes involved in glycolysis, angiogenesis, and cell survival.



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